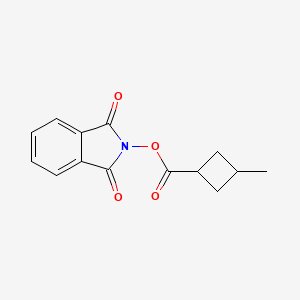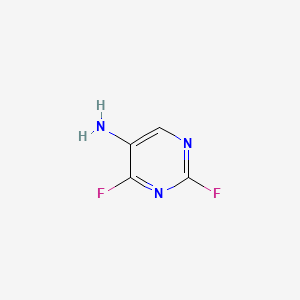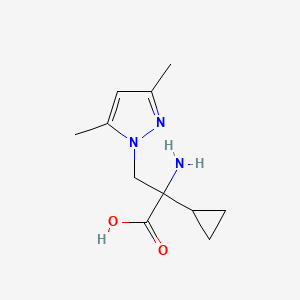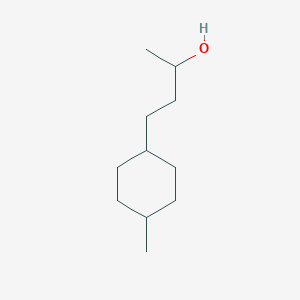
4-(4-Methylcyclohexyl)butan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Methylcyclohexyl)butan-2-ol is an organic compound with the molecular formula C11H22O. It is a secondary alcohol with a cyclohexane ring substituted with a methyl group and a butanol chain. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylcyclohexyl)butan-2-ol can be achieved through several methods. One common method involves the reaction of styrene with isopropanol at elevated temperatures to obtain 2-methyl-4-phenyl-2-butanol. This intermediate is then subjected to heterogeneously catalyzed hydrogenation over a catalyst suitable for ring hydrogenation of aromatics . Another method involves the conversion of 3-cyclohexylpropanoic acid to the acid chloride, which is then reacted with methyllithium to give this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of catalysts and controlled reaction conditions ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Methylcyclohexyl)butan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form alkanes.
Substitution: Nucleophilic substitution reactions can occur with halogenating agents like thionyl chloride to form alkyl halides.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, alkanes, and alkyl halides, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-(4-Methylcyclohexyl)butan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and applications in drug development.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 4-(4-Methylcyclohexyl)butan-2-ol involves its interaction with specific molecular targets and pathways. As a secondary alcohol, it can undergo protonation and deprotonation reactions, leading to the formation of carbocations. These carbocations can then participate in various chemical reactions, influencing the compound’s overall reactivity and effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Methylcyclohexanemethanol
- 4-Methylcyclohexylmethanol
- 4-(4-Methylcyclohexyl)butan-2-one
Uniqueness
4-(4-Methylcyclohexyl)butan-2-ol is unique due to its specific structure, which combines a cyclohexane ring with a butanol chain. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Eigenschaften
Molekularformel |
C11H22O |
|---|---|
Molekulargewicht |
170.29 g/mol |
IUPAC-Name |
4-(4-methylcyclohexyl)butan-2-ol |
InChI |
InChI=1S/C11H22O/c1-9-3-6-11(7-4-9)8-5-10(2)12/h9-12H,3-8H2,1-2H3 |
InChI-Schlüssel |
LLXWSIGQLALHCB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(CC1)CCC(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



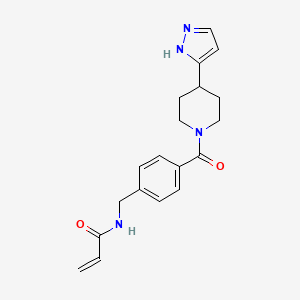
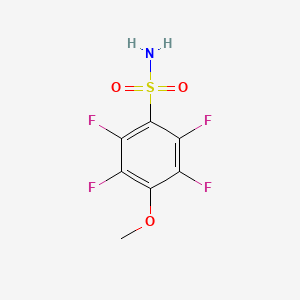
![rac-(1R,4R,5R)-spiro[bicyclo[2.2.2]octane-2,2'-[1,3]dioxolane]-5-carboxylicacid](/img/structure/B13521546.png)
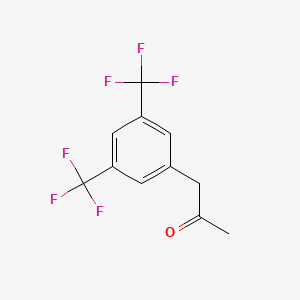
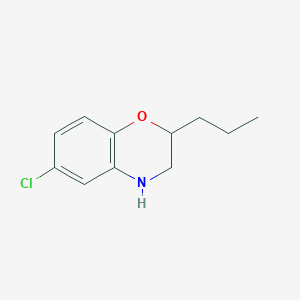

![{1,1-Difluoro-5-methylspiro[2.3]hexan-5-yl}methanethiol](/img/structure/B13521570.png)
![1-[3,3-Dimethyl-1-(propan-2-yloxy)cyclobutyl]methanamine hydrochloride](/img/structure/B13521572.png)

![{8,8-Difluorobicyclo[3.2.1]octan-3-yl}methanol](/img/structure/B13521579.png)
